molecular formula C20H25NO B14232832 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol CAS No. 756805-80-8

4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol

Cat. No.: B14232832
CAS No.: 756805-80-8
M. Wt: 295.4 g/mol
InChI Key: LHUQZVPQRBIPRJ-UHFFFAOYSA-N
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Description

4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol is a chemical compound that belongs to the class of phenylpiperidines. It is characterized by a piperidine ring substituted with a phenylpropyl group and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol typically involves the reaction of piperidine derivatives with phenylpropyl halides under basic conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a piperidine derivative to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike fentanyl and meperidine, it may exhibit different binding affinities and selectivity towards various receptors, leading to unique therapeutic potentials .

Properties

CAS No.

756805-80-8

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

4-[1-(3-phenylpropyl)piperidin-4-yl]phenol

InChI

InChI=1S/C20H25NO/c22-20-10-8-18(9-11-20)19-12-15-21(16-13-19)14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,19,22H,4,7,12-16H2

InChI Key

LHUQZVPQRBIPRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)O)CCCC3=CC=CC=C3

Origin of Product

United States

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